1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride
Overview
Description
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride, also known as PPE hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a crucial signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study described the microwave-assisted synthesis of compounds including 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride derivatives, demonstrating their potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Applications in Organic Chemistry
- Research on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlighted the efficacy of using derivatives of 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Anticancer and Antimicrobial Applications
- A related study demonstrated the synthesis and investigation of various 1,2,4-triazine derivatives bearing a piperazine amide moiety, revealing their potential anticancer activities, especially against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Drug Metabolism Studies
- Research into the metabolism and excretion of specific compounds related to dipeptidyl peptidase IV inhibitors, which incorporate 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride structures, provided insights into drug metabolism and pharmacokinetics (Sharma et al., 2012).
Fluorescence and Electrochemical Studies
- Studies on the synthesis, fluorescence, and antimicrobial activities of certain compounds including derivatives of 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride highlighted their promising application in fluorescence and electrochemical research (Verma & Singh, 2015).
Mechanism of Action
Target of Action
The primary target of 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride, also known as PPE hydrochloride, is the protein kinase B (PKB) , also known as Akt . This molecule plays a crucial role in various cellular processes, including cell survival, growth, and metabolism. It is also known to act as an antagonist of the α2-adrenergic receptor .
Mode of Action
PPE hydrochloride is a potent and selective inhibitor of Akt. It interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its activity . The compound exhibits a mixed-type inhibition, which involves both competitive and non-competitive inhibition .
properties
IUPAC Name |
1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTOXSGPKVQMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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